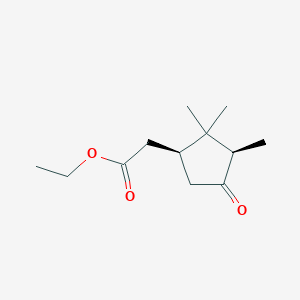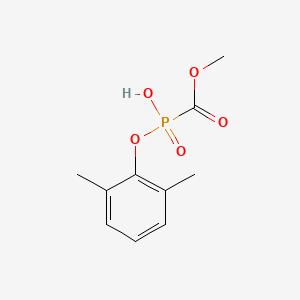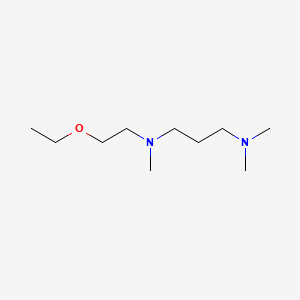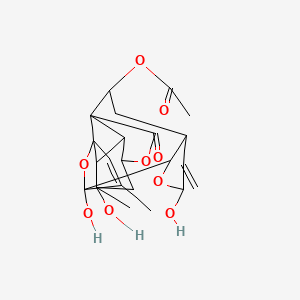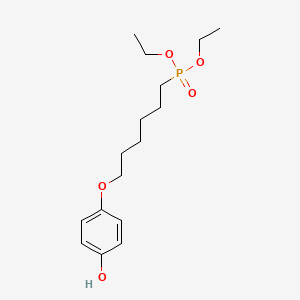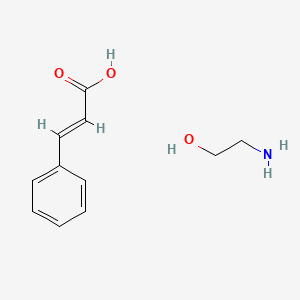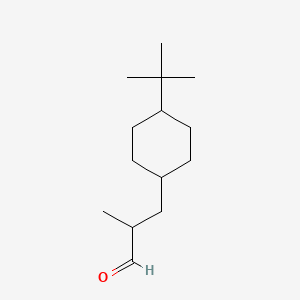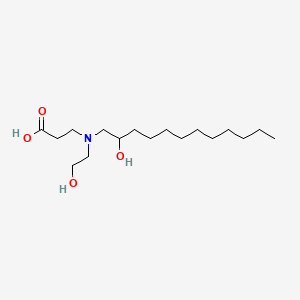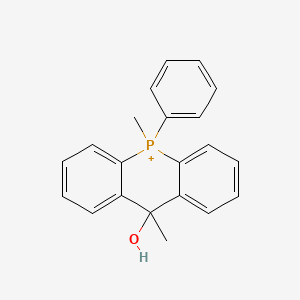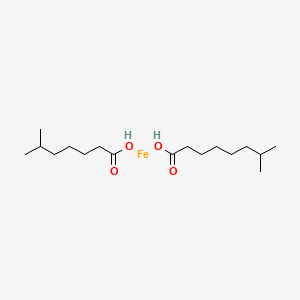
(Isononanoato-O)(isooctanoato-O)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isononanoato-O)(isooctanoato-O)iron is a coordination compound with the molecular formula C17H34FeO4. It is a complex of iron with isononanoic acid and isooctanoic acid ligands. This compound is known for its applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Isononanoato-O)(isooctanoato-O)iron typically involves the reaction of iron salts with isononanoic acid and isooctanoic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The general reaction can be represented as: [ \text{FeCl}_3 + \text{C}9\text{H}{19}\text{COOH} + \text{C}8\text{H}{17}\text{COOH} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of high-purity reagents and solvents, along with precise control of reaction parameters, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Isononanoato-O)(isooctanoato-O)iron can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The iron center can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes.
Scientific Research Applications
(Isononanoato-O)(isooctanoato-O)iron has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and enzyme function.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery and imaging.
Industry: It is used in the production of advanced materials, including coatings and nanomaterials.
Mechanism of Action
The mechanism of action of (Isononanoato-O)(isooctanoato-O)iron involves the coordination of iron with the carboxylate groups of isononanoic acid and isooctanoic acid. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Iron(III) acetylacetonate: Another iron coordination compound with acetylacetonate ligands.
Iron(III) chloride: A simple iron salt used in various chemical reactions.
Iron(III) nitrate: An iron salt with nitrate ligands, used in different applications.
Uniqueness
(Isononanoato-O)(isooctanoato-O)iron is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other iron compounds. Its combination of isononanoic acid and isooctanoic acid ligands offers unique properties that are beneficial in catalysis and material science.
Properties
CAS No. |
93920-17-3 |
|---|---|
Molecular Formula |
C17H34FeO4 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
iron;6-methylheptanoic acid;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C8H16O2.Fe/c1-8(2)6-4-3-5-7-9(10)11;1-7(2)5-3-4-6-8(9)10;/h8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
SUATTXBZMRVPDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC(=O)O.CC(C)CCCCC(=O)O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


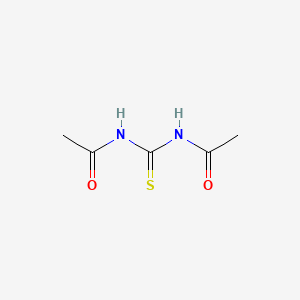
![2-[[(Propylamino)carbonyl]oxy]ethyl acrylate](/img/structure/B12669497.png)

